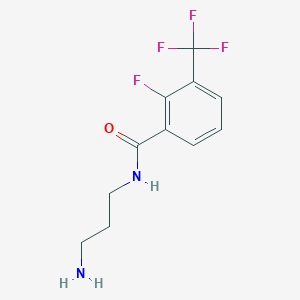
N-(3-aminopropyl)-2-fluoro-3-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-aminopropyl)-2-fluoro-3-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C11H13F3N2O. This compound is characterized by the presence of a benzamide core substituted with a fluoro group at the 2-position and a trifluoromethyl group at the 3-position, along with an aminopropyl side chain. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)-2-fluoro-3-(trifluoromethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-3-(trifluoromethyl)benzoic acid and 3-aminopropylamine.
Amidation Reaction: The carboxylic acid group of 2-fluoro-3-(trifluoromethyl)benzoic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). This activated intermediate is then reacted with 3-aminopropylamine to form the desired benzamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control enhances the efficiency of the production process.
化学反应分析
Types of Reactions
N-(3-aminopropyl)-2-fluoro-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The aminopropyl side chain can be oxidized or reduced under appropriate conditions.
Condensation Reactions: The amide group can engage in condensation reactions with other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents, while oxidation and reduction can modify the aminopropyl side chain.
科学研究应用
N-(3-aminopropyl)-2-fluoro-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-(3-aminopropyl)-2-fluoro-3-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The fluoro and trifluoromethyl groups can enhance binding affinity and specificity, while the aminopropyl side chain can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
相似化合物的比较
Similar Compounds
N-(3-aminopropyl)-2-(trifluoromethyl)benzamide: Similar structure but lacks the fluoro group.
N-(3-aminopropyl)-3-(trifluoromethyl)benzamide: Similar structure but with the trifluoromethyl group at a different position.
N-(3-aminopropyl)-2-fluorobenzamide: Similar structure but lacks the trifluoromethyl group.
Uniqueness
N-(3-aminopropyl)-2-fluoro-3-(trifluoromethyl)benzamide is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features can enhance its reactivity and binding interactions, making it a valuable compound for various applications.
属性
分子式 |
C11H12F4N2O |
|---|---|
分子量 |
264.22 g/mol |
IUPAC 名称 |
N-(3-aminopropyl)-2-fluoro-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C11H12F4N2O/c12-9-7(10(18)17-6-2-5-16)3-1-4-8(9)11(13,14)15/h1,3-4H,2,5-6,16H2,(H,17,18) |
InChI 键 |
FMVGTAHIRATPSZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C(=O)NCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



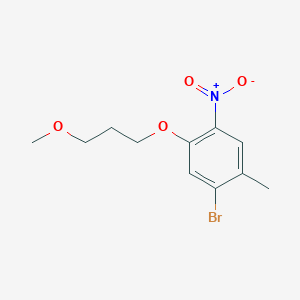
![N-Cyclobutyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13723554.png)
![2-Amino-N-[1-benzyl-3-(3-tert-butylcarbamoyl-octahydro-isoquinolin-2-yl)-2-hydropropyl]-succinamide](/img/structure/B13723556.png)
![2-[4-(2-Cyclohexyl-ethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13723559.png)
![4-[3-(6-oxo-1H-purin-9-yl)propylamino]benzoic acid](/img/structure/B13723567.png)
![[6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol](/img/structure/B13723573.png)
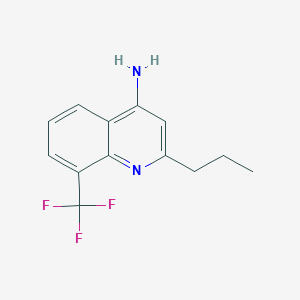
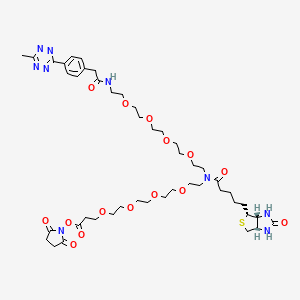
![2-Cyclopropanesulfonyl-2,7-diaza-spiro[3.5]nonane](/img/structure/B13723584.png)
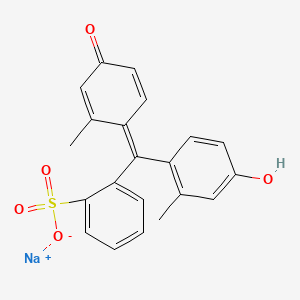
![{[1-(2-Methoxyethyl)-1H-indol-5-yl]methyl}(propyl)amine](/img/structure/B13723607.png)


